molecular formula C10H13BrO B13204278 4-(3-Bromo-2-methylpropyl)phenol

4-(3-Bromo-2-methylpropyl)phenol

Katalognummer: B13204278
Molekulargewicht: 229.11 g/mol
InChI-Schlüssel: HNMMNCUSWXONCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a bromine atom and a methyl group attached to the propyl chain, which is connected to the phenol ring. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(2-methylpropyl)phenol using bromine in the presence of a catalyst. The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous bromination processes. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems and precise measurement of reactants enhances the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Bromo-2-methylpropyl)phenol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications that require precise control over molecular interactions .

Eigenschaften

Molekularformel

C10H13BrO

Molekulargewicht

229.11 g/mol

IUPAC-Name

4-(3-bromo-2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3

InChI-Schlüssel

HNMMNCUSWXONCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.